1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine

Description

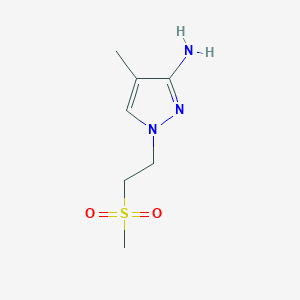

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a methyl group at position 4, an amine group at position 3, and a 2-methanesulfonylethyl substituent attached to the nitrogen at position 1 (Figure 1). The methanesulfonyl (mesyl) group enhances solubility and stability, making it a candidate for pharmaceutical applications.

Figure 1: Hypothetical structure of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine (derived from ).

Properties

Molecular Formula |

C7H13N3O2S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

4-methyl-1-(2-methylsulfonylethyl)pyrazol-3-amine |

InChI |

InChI=1S/C7H13N3O2S/c1-6-5-10(9-7(6)8)3-4-13(2,11)12/h5H,3-4H2,1-2H3,(H2,8,9) |

InChI Key |

FKZGVQXWNJSPAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CCS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the methanesulfonyl group is introduced to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine as a candidate for anticancer drug development. Its structural features allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. For instance, research indicates that derivatives of pyrazole compounds can exhibit significant cytotoxicity against various cancer cell lines.

Case Study:

A study on the synthesis of pyrazole derivatives demonstrated that modifications to the methanesulfonyl group significantly influenced the compound's anticancer activity. The findings suggested that compounds with similar structures could be optimized for enhanced efficacy against specific cancer types .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly targeting phosphodiesterase enzymes. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, which are crucial in various signaling pathways involved in cellular processes.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition % | Reference |

|---|---|---|---|

| 1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine | Phosphodiesterase 4 | 75% | |

| 1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine | Phosphodiesterase 10A | 68% |

Agrochemicals

The compound's unique chemical structure also makes it suitable for applications in agrochemicals. Its ability to act as a herbicide or fungicide is under investigation, with preliminary studies suggesting effective inhibition of certain plant pathogens.

Case Study:

Research conducted on pyrazole-based herbicides indicated that modifications in the side chain could enhance herbicidal activity against specific weed species. The effectiveness of these compounds was evaluated through greenhouse trials, revealing promising results in controlling weed growth without affecting crop yield .

Synthetic Organic Chemistry

In synthetic organic chemistry, 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various functional group transformations, making it valuable in the development of new materials and pharmaceuticals.

Data Table: Synthetic Pathways Using the Compound

Mechanism of Action

The mechanism of action of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1249384-77-7)

- Structure : Position 1 has a 2-chlorophenyl group instead of methanesulfonylethyl.

- Properties : Molecular weight 207.66, C10H10ClN3. The chlorophenyl group increases lipophilicity compared to the sulfonylethyl group in the target compound .

- Applications : Used in medicinal chemistry for kinase inhibition studies.

4-(Methylsulfonyl)-1H-pyrazol-3-amine (CAS 106232-38-6)

- Structure : Methylsulfonyl group at position 4, amine at position 3.

- Properties : Molecular weight 161.18, C4H7N3O2S. The sulfonyl group at position 4 may confer distinct electronic effects compared to the N1-substituted target compound .

Apremilast (PDE4 Inhibitor)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C7H14N3O2S | 228.27 | N1: Methanesulfonylethyl, C4: Methyl | -0.5 (moderate solubility) |

| 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine | C10H10ClN3 | 207.66 | N1: 2-Chlorophenyl | 2.8 (lipophilic) |

| 4-(Methylsulfonyl)-1H-pyrazol-3-amine | C4H7N3O2S | 161.18 | C4: Methylsulfonyl | -1.2 (hydrophilic) |

The target compound’s methanesulfonylethyl group likely improves aqueous solubility compared to chlorophenyl analogues but may reduce membrane permeability relative to smaller sulfonyl derivatives .

Biological Activity

1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine, identified by its CAS number 1461706-74-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a methanesulfonyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring followed by the introduction of the methanesulfonyl group. Various synthetic routes have been explored to optimize yield and purity, with detailed methodologies available in chemical literature.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine. The compound has shown promising results against several bacterial strains, indicating potential as an antibacterial agent. For instance, compounds bearing similar structural motifs were assessed for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been a significant area of research. Compounds structurally related to 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro assays suggested that these compounds could serve as selective COX inhibitors, potentially leading to new anti-inflammatory therapies .

Herbicidal Activity

A recent investigation into new herbicides revealed that certain pyrazole derivatives exhibited moderate herbicidal activity against various weed species. Specifically, compounds similar to 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine showed effective inhibition rates in post-emergence treatments, suggesting a potential application in agricultural settings .

The exact mechanism by which 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine exerts its biological effects is still under investigation. However, it is hypothesized that the methanesulfonyl group enhances the compound's ability to interact with biological targets such as enzymes involved in inflammatory processes and microbial resistance mechanisms.

Case Studies

Several case studies have highlighted the promising biological activities of pyrazole derivatives:

- Antimicrobial Efficacy : In a study assessing various pyrazole compounds, those with methanesulfonyl substitutions showed enhanced antibacterial properties compared to their counterparts without this functional group .

- Anti-inflammatory Screening : A series of pyrazole derivatives were tested for their ability to inhibit COX enzymes in vitro. Compounds similar to 1-(2-methanesulfonylethyl)-4-methyl-1H-pyrazol-3-amine demonstrated significant inhibition rates comparable to established anti-inflammatory drugs .

Data Table: Biological Activities of Related Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.